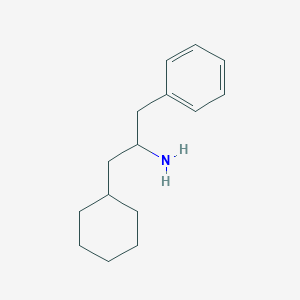

1-Cyclohexyl-3-phenylpropan-2-amine

Description

Structural Features and Core Motif Significance in Synthetic Design

The molecular architecture of 1-Cyclohexyl-3-phenylpropan-2-amine is defined by several key features that contribute to its potential utility in synthetic design. The core motif is a 1-phenylpropan-2-amine structure, which is a well-known pharmacophore found in a variety of biologically active compounds. google.combyjus.com The presence of a chiral center at the second carbon of the propane (B168953) chain introduces the possibility of stereoisomerism, allowing for the synthesis of enantiomerically pure forms which can be crucial in the development of stereoselective chemical entities.

The addition of a cyclohexyl group at the first position of the propane chain significantly increases the lipophilicity and steric bulk of the molecule compared to its simpler analogue, 1-phenylpropan-2-amine. This bulky aliphatic group can play a crucial role in directing the stereochemical outcome of reactions and can influence the binding of the molecule to target macromolecules. The phenyl group, on the other hand, provides a site for a range of aromatic substitution reactions and can engage in pi-stacking interactions. The primary amine group is a versatile functional handle, readily participating in a wide array of chemical transformations. google.com

| Property | Value |

| IUPAC Name | 1-cyclohexyl-3-phenylpropan-2-amine |

| Molecular Formula | C₁₅H₂₃N |

| InChI Key | NZKCQCQKJSHQIJ-UHFFFAOYSA-N |

| Physical Form | Powder (for hydrochloride salt) |

| Chirality | Chiral at C2 |

Role as a Synthetic Target and Intermediate in Complex Chemical Systems

The unique structural attributes of 1-Cyclohexyl-3-phenylpropan-2-amine make it both a target for synthesis and a valuable intermediate for the construction of more elaborate molecules. Its preparation and subsequent functionalization are of interest to synthetic chemists looking to create novel compounds with specific three-dimensional arrangements of functional groups.

A common and efficient method for the synthesis of 1-Cyclohexyl-3-phenylpropan-2-amine is through the reductive amination of the corresponding ketone, 1-cyclohexyl-3-phenylpropan-2-one (B3377082). libretexts.org This two-step one-pot reaction typically involves the initial formation of an imine by reacting the ketone with an amine source, such as ammonia, followed by reduction of the imine to the desired primary amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 1-Cyclohexyl-3-phenylpropan-2-one, Ammonia | Lewis acid catalyst (optional) | Intermediate imine |

| 2 | Intermediate imine | Reducing agent (e.g., NaBH₄, H₂/Pd) | 1-Cyclohexyl-3-phenylpropan-2-amine |

As a synthetic intermediate, the primary amine functionality of 1-Cyclohexyl-3-phenylpropan-2-amine is a gateway to a vast number of derivatives. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily reacting with electrophiles. google.com For instance, it can be acylated with acid chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to produce sulfonamides. libretexts.org These reactions allow for the introduction of a wide variety of substituents, enabling the generation of libraries of related compounds for screening in various applications. The formation of ureas and thioureas through reactions with isocyanates and isothiocyanates, respectively, further expands its synthetic utility. The ability to serve as a building block for larger, more complex molecules underscores its importance in modern synthetic organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-3-phenylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1,3-4,7-8,14-15H,2,5-6,9-12,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVMDWYLACEBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001286213 | |

| Record name | α-(Cyclohexylmethyl)benzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4442-86-8 | |

| Record name | α-(Cyclohexylmethyl)benzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4442-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(Cyclohexylmethyl)benzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexyl-3-phenylpropan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Cyclohexyl 3 Phenylpropan 2 Amine and Its Analogues

Traditional Organic Synthesis Strategies

The construction of the 1-cyclohexyl-3-phenylpropan-2-amine framework can be achieved through several established synthetic pathways. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds.

Carbon-Carbon Bond Formation Reactions

The assembly of the carbon skeleton of 1-cyclohexyl-3-phenylpropan-2-amine is a crucial first step in many synthetic approaches. One common strategy involves the reaction of a cyclohexyl-containing starting material with a phenyl-containing fragment. For instance, the Grignard reaction between a cyclohexylmagnesium halide and phenylpropanal or a related electrophile could be a viable route to form the desired carbon backbone. Another approach could involve the alkylation of a cyclohexyl ketone enolate with a benzyl (B1604629) halide. These methods, while foundational, often result in racemic mixtures and may require subsequent resolution to isolate specific stereoisomers.

A potential precursor for the target molecule is 1-cyclohexyl-3-phenylpropan-1-one, which can be synthesized through various classical methods, including Friedel-Crafts acylation or the reaction of an organometallic cyclohexyl reagent with a suitable phenylpropanoyl derivative. This ketone can then be converted to the desired amine.

| Starting Material 1 | Starting Material 2 | Reaction Type | Product | Notes |

| Cyclohexylmagnesium bromide | Phenylpropanal | Grignard Reaction | 1-Cyclohexyl-3-phenylpropan-1-ol | Precursor to the target amine after oxidation and amination. |

| Cyclohexanone | Benzyl bromide | Enolate Alkylation | 2-(Phenylmethyl)cyclohexanone | Requires further manipulation to achieve the target structure. |

| Cyclohexane, Phenylpropionyl chloride | Aluminum chloride | Friedel-Crafts Acylation | 1-Cyclohexyl-3-phenylpropan-1-one | A key ketone intermediate. bldpharm.comnih.gov |

Table 1: Illustrative Carbon-Carbon Bond Formation Reactions

Reductive Amination Protocols

Reductive amination is a widely employed and versatile method for the synthesis of amines from carbonyl compounds. organic-chemistry.org This one-pot reaction typically involves the treatment of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of 1-cyclohexyl-3-phenylpropan-2-amine, the precursor ketone, 1-cyclohexyl-3-phenylpropan-2-one (B3377082), is a logical starting point. biosynth.comnih.govbldpharm.comarctomsci.com The reaction with ammonia, followed by reduction, would yield the primary amine. Various reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices, each offering different levels of reactivity and selectivity. rsc.org Catalytic hydrogenation over metal catalysts such as palladium, platinum, or Raney nickel is another effective method. organic-chemistry.org

| Carbonyl Precursor | Amine Source | Reducing Agent/Catalyst | Product | Typical Yield Range |

| 1-Cyclohexyl-3-phenylpropan-2-one | Ammonia | Sodium Borohydride | 1-Cyclohexyl-3-phenylpropan-2-amine | 60-80% |

| 1-Cyclohexyl-3-phenylpropan-2-one | Ammonia | H₂/Raney Nickel | 1-Cyclohexyl-3-phenylpropan-2-amine | 70-90% |

| 1-Cyclohexyl-3-phenylpropan-2-one | Hydroxylamine | H₂/Palladium on Carbon | 1-Cyclohexyl-3-phenylpropan-2-amine | 50-70% (via oxime intermediate) |

Table 2: Representative Reductive Amination Protocols

Multi-component Reaction (MCR) Applications

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a highly efficient approach to complex molecules. While specific MCRs for the direct synthesis of 1-cyclohexyl-3-phenylpropan-2-amine are not extensively documented, analogous structures can be assembled using MCR methodologies. For instance, a Passerini or Ugi reaction could potentially be adapted to incorporate the cyclohexyl and phenyl moieties. These reactions are known for their ability to rapidly generate molecular diversity. A hypothetical Ugi reaction could involve a cyclohexyl aldehyde, an amine, a phenyl-containing isocyanide, and a carboxylic acid to construct a related scaffold.

Approaches Utilizing Aziridine Chemistry

Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, are valuable synthetic intermediates due to their ring strain, which facilitates ring-opening reactions with a variety of nucleophiles. The synthesis of β-phenethylamine derivatives through the ring-opening of aziridines has been reported. acs.org A strategy for synthesizing 1-cyclohexyl-3-phenylpropan-2-amine could involve the synthesis of a suitably substituted aziridine, followed by a regioselective ring-opening with a cyclohexyl nucleophile, such as a cyclohexyl Grignard reagent or an organocuprate. The success of this approach hinges on the ability to control the regioselectivity of the ring-opening reaction.

Stereoselective Synthesis and Enantiomeric Control

The presence of a stereocenter at the C-2 position of the propan-2-amine backbone means that 1-cyclohexyl-3-phenylpropan-2-amine can exist as a pair of enantiomers. The biological activity of such chiral molecules is often stereospecific, making the development of stereoselective synthetic methods a critical area of research.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. Several strategies can be employed to achieve enantiomeric control in the synthesis of 1-cyclohexyl-3-phenylpropan-2-amine.

One common approach is the use of a chiral auxiliary . A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. For example, a chiral oxazolidinone auxiliary could be used to direct the stereoselective alkylation of a derivative of 1-cyclohexylacetic acid with benzyl bromide.

Asymmetric reduction of the prochiral ketone, 1-cyclohexyl-3-phenylpropan-2-one, is another powerful method. This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., the Corey-Bakshi-Shibata catalyst) or through catalytic asymmetric hydrogenation using chiral metal complexes (e.g., Ru-BINAP). These methods can provide direct access to enantiomerically enriched 1-cyclohexyl-3-phenylpropan-2-ol, which can then be converted to the corresponding amine with retention or inversion of configuration.

Enzymatic resolutions or asymmetric aminations catalyzed by transaminases are also increasingly utilized for the synthesis of chiral amines. rsc.org A transaminase could potentially be used to directly convert 1-cyclohexyl-3-phenylpropan-2-one into a single enantiomer of 1-cyclohexyl-3-phenylpropan-2-amine with high enantiomeric excess.

| Asymmetric Method | Substrate | Chiral Reagent/Catalyst | Product Enantiomer | Typical Enantiomeric Excess (ee) |

| Asymmetric Reduction | 1-Cyclohexyl-3-phenylpropan-2-one | (R)-CBS Catalyst, BH₃·SMe₂ | (S)-1-Cyclohexyl-3-phenylpropan-2-ol | >95% |

| Catalytic Asymmetric Hydrogenation | 1-Cyclohexyl-3-phenylpropan-2-one | Ru-(S)-BINAP, H₂ | (S)-1-Cyclohexyl-3-phenylpropan-2-ol | >98% |

| Chiral Auxiliary Directed Synthesis | N-(1-Cyclohexylacetyl)-(S)-4-benzyloxazolidin-2-one | NaHMDS, Benzyl Bromide | Intermediate for (S)-1-Cyclohexyl-3-phenylpropan-2-amine | >90% diastereomeric excess |

| Enzymatic Asymmetric Amination | 1-Cyclohexyl-3-phenylpropan-2-one | Transaminase | (R)- or (S)-1-Cyclohexyl-3-phenylpropan-2-amine | >99% |

Table 3: Illustrative Asymmetric Synthesis Approaches

Chiral Auxiliary-Based Methodologies

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthesis to guide the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, allowing for the selective production of a desired stereoisomer. wikipedia.org The auxiliary, after fulfilling its role, can typically be recovered and reused. wikipedia.org

Cyclohexyl-based chiral auxiliaries have demonstrated high effectiveness in achieving excellent diastereofacial selectivity in various carbon-carbon bond-forming reactions. sigmaaldrich.com For instance, auxiliaries like trans-2-phenyl-1-cyclohexanol (B1200244) and its derivatives are employed to direct the stereoselective synthesis of target molecules. wikipedia.orgsigmaaldrich.com A study by Whitesell and coworkers utilized trans-2-phenylcyclohexanol in ene reactions of a derived glyoxylic acid ester, achieving a 10:1 diastereomeric ratio in favor of the desired anti adduct. wikipedia.org Another approach involves the use of oxazolidinones, which can be prepared from readily available amino alcohols and are commercially available. wikipedia.org These are acylated and then undergo stereoselective alkylation reactions. wikipedia.org Similarly, pseudoephedrine can act as a chiral auxiliary by forming an amide that is subsequently alkylated in a diastereoselective manner. wikipedia.org

In the context of synthesizing structures related to 1-cyclohexyl-3-phenylpropan-2-amine, a chiral auxiliary can be attached to a precursor molecule to direct the stereoselective introduction of the amine group or the formation of adjacent stereocenters. For example, a new cyclohexyl-based chiral auxiliary, (±)-trans-2-trityl-1-cyclohexanol ((±)-TTC), was synthesized and showed high diastereoselectivity (dr = 97:3) in permanganate-mediated oxidative cyclisations. researchgate.netsoton.ac.uk After successful classical resolution, the enantiopure auxiliary was used in total synthesis. researchgate.netsoton.ac.uk

Diastereoselective Synthesis of Related Structures

The synthesis of structurally similar compounds often provides insight into methods applicable to 1-cyclohexyl-3-phenylpropan-2-amine. For example, the synthesis of (1S,2S)-2-amino-1-cyclohexyl-3-phenylpropan-1-ol highlights a potential route where the stereocenters are controlled. nih.gov

Furthermore, the aldol (B89426) reaction is a powerful tool for creating carbon-carbon bonds and generating multiple stereocenters. researchgate.net Diastereoselective methylation using Evans' oxazolidinone method and a chiral Strecker reaction via Davis' sulfonimine protocol are other highlighted synthetic strategies for producing chiral molecules. researchgate.net

Dynamic Kinetic Resolution Techniques

Dynamic kinetic resolution (DKR) is a powerful technique that enables the conversion of a racemic mixture entirely into a single, enantiomerically pure product, offering a theoretical yield of 100%. wikipedia.orgnih.gov This method combines a rapid racemization of the starting material with a highly enantioselective reaction. wikipedia.org

A common application of DKR involves the use of a lipase (B570770), such as Candida antarctica lipase B (CALB), for enantioselective acylation, coupled with a metal catalyst, often ruthenium-based, to racemize the unreacted enantiomer. nih.gov For instance, the DKR of (±)-1-phenylethylamine has been developed for large-scale synthesis using CALB and a ruthenium catalyst. nih.gov The choice of acyl donor is critical; alkyl methoxyacetates were found to be more efficient than isopropyl acetate, allowing for lower catalyst loadings. nih.gov

This technique has been successfully applied to the synthesis of various chiral amines and alcohols. wikipedia.org For example, the DKR of a chlorohydrin using a lipase and a ruthenium catalyst was a key step in the total synthesis of (R)-Bufuralol. wikipedia.org This methodology could be adapted for the synthesis of 1-cyclohexyl-3-phenylpropan-2-amine, where a racemic amine precursor is resolved and racemized simultaneously to yield a single enantiomer.

Biocatalytic Transformations

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes, used either as isolated preparations or within whole cells, can catalyze the production of chiral amines with high enantiomeric purity. nih.gov

Enzyme-Catalyzed Amine Synthesis (e.g., Transaminases)

Transaminases (TAs), particularly ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. mdpi.com This allows for the asymmetric synthesis of chiral amines from prochiral ketones. rsc.org The use of transaminases is considered an economically and environmentally attractive method for producing pharmaceutically relevant amines. researchgate.net

The main challenge in transaminase-catalyzed reactions is often the unfavorable reaction equilibrium. Strategies to overcome this include using an excess of the amine donor, removing the ketone byproduct (e.g., acetone (B3395972) when using isopropylamine (B41738) as the donor), or employing "smart" amine donors that cyclize upon deamination. mdpi.com

Research has focused on discovering and engineering transaminases with improved stability, broader substrate scope, and higher activity. rsc.org For example, a variant of the Chromobacterium violaceum amine transaminase was engineered to have increased activity towards (S)-1-phenylethylamine and various substituted acetophenones.

Whole-Cell Biocatalysis and Immobilized Enzyme Systems

Whole-Cell Biocatalysis: Using whole cells as biocatalysts eliminates the need for costly and time-consuming enzyme purification. researchgate.net The cellular environment can also provide necessary cofactors and protect the enzyme from harsh reaction conditions. nih.govmanchester.ac.uk Multi-enzyme cascades can be engineered within a single bacterial whole-cell system to perform complex transformations. For instance, a four-enzyme cascade has been developed in E. coli to catalyze the stereoselective benzylic amination of ethylbenzenes to (R)-1-phenylethanamines with up to 97.5% ee. nih.govmanchester.ac.uk Self-sufficient whole-cell systems have also been designed, achieving high yields without the need for additional carbon sources. researchgate.net

Immobilized Enzyme Systems: Immobilization involves attaching enzymes to or entrapping them within an inert, insoluble material. youtube.comnih.gov This technique improves enzyme stability against changes in temperature and pH, prevents enzyme loss, and simplifies product separation and enzyme reuse. youtube.comnih.govacs.org Common immobilization methods include adsorption, covalent bonding, entrapment, and cross-linking. nih.govnih.govacs.org For example, transaminases have been immobilized on hydrophobic resins for the synthesis of high-purity chiral molecules like sitagliptin. mdpi.com Immobilization can be achieved through various methods, such as covalent attachment to carriers like epoxy-functionalized resins or affinity binding using His-tags. mdpi.com

Cascade Biocatalytic Processes

Cascade biocatalysis, which involves the use of multiple enzymes in a single reaction vessel to perform consecutive transformations, has emerged as a powerful and elegant strategy for the synthesis of complex chiral amines from simple precursors. acs.org This one-pot approach enhances process efficiency by minimizing the need for isolation and purification of intermediates, which in turn reduces solvent usage, waste generation, and operational time. researchgate.net For the synthesis of 1-cyclohexyl-3-phenylpropan-2-amine and its analogues, cascade reactions offer a highly attractive route, enabling the construction of multiple stereocenters with exceptional control over stereoselectivity. acs.orgacs.org

A prominent strategy in cascade biocatalysis involves the combination of an ene-reductase (ERed) with a transaminase (TA) or a reductive aminase (RedAm)/imine reductase (IRed). This dual-enzyme system allows for the asymmetric synthesis of chiral amines from α,β-unsaturated ketones. The ene-reductase first catalyzes the stereoselective reduction of the carbon-carbon double bond, generating a chiral ketone intermediate. Subsequently, the transaminase or reductive aminase facilitates the asymmetric amination of the ketone to yield the final chiral amine, often with high diastereomeric and enantiomeric purity. acs.org

Research has demonstrated the versatility of this ERed/IRed cascade for producing primary, secondary, and tertiary amines bearing two stereogenic centers. By selecting appropriate enzymes and amine donors, it is possible to access all four potential stereoisomers of a target molecule. acs.org For instance, the conversion of 3-methylcyclohex-2-en-1-one into various secondary and tertiary chiral cyclohexylamine (B46788) derivatives has been successfully achieved, showcasing the system's potential for creating complex cyclic amine structures. acs.org

Another effective cascade involves coupling transaminases with other enzyme classes, such as alcohol dehydrogenases (ADHs), to create redox-neutral processes for the amination of alcohols. nih.gov In these systems, the ADH oxidizes the alcohol to a ketone intermediate, which is then aminated by the transaminase. An additional enzyme, like alanine (B10760859) dehydrogenase, is often included to recycle the cofactor (e.g., NAD⁺) and the amine donor, driving the reaction equilibrium towards the product. nih.gov This methodology has been successfully applied to the synthesis of all four stereoisomers of phenylpropanolamines from 1-phenylpropane-1,2-diols with excellent optical purity. nih.gov

The synthesis of substituted 1-phenylpropan-2-amine derivatives, which are structural analogues of the target compound, has been extensively studied using transaminases. Immobilized whole-cell biocatalysts containing (R)-transaminases have been used for the asymmetric synthesis of various disubstituted (R)-1-phenylpropan-2-amines from their corresponding prochiral ketones. nih.govrsc.org These processes demonstrate high conversion rates and excellent enantiomeric excess (>99% ee). nih.govrsc.org

The table below summarizes findings from studies on the biocatalytic cascade synthesis of analogues structurally related to 1-cyclohexyl-3-phenylpropan-2-amine.

| Starting Material | Enzyme Cascade | Product | Conversion (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |

| 3-Methylcyclohex-2-en-1-one | Ene-reductase (ERed) + Imine Reductase (IRed) | Substituted chiral cyclohexylamines | >99 | >99.8:<0.2 | >99.8 |

| 1-Phenylpropane-1,2-diols | Alcohol Dehydrogenase (ADH) + ω-Transaminase (ωTA) + Alanine Dehydrogenase (AlaDH) | Phenylpropanolamine stereoisomers | up to >99 | >99.5 | >99.5 |

| 1-(3,4-Dichlorophenyl)propan-2-one | Immobilized whole-cell (R)-Transaminase (ArR-TA) | (R)-1-(3,4-Dichlorophenyl)propan-2-amine | 89 | N/A | >99 |

| 1-(4-Methoxyphenyl)propan-2-one | Immobilized whole-cell (R)-Transaminase (ArR-TA) | (R)-1-(4-Methoxyphenyl)propan-2-amine | 88 | N/A | >99 |

Data sourced from multiple studies focusing on analogous compounds. acs.orgnih.govnih.gov

Furthermore, chemoenzymatic cascades have broadened the synthetic scope by combining biocatalytic steps with traditional chemical reactions in a one-pot sequence. A notable example is the coupling of a transaminase-catalyzed amination with a palladium-catalyzed Buchwald-Hartwig N-arylation. nih.govnih.gov This approach allows for the synthesis of chiral N-arylamines, where the stereocenter is first established by the enzyme, followed by the chemically catalyzed formation of the C-N bond. nih.gov Such integrated cascades highlight the synergistic potential of combining the high selectivity of enzymes with the broad reaction scope of chemical catalysts.

Chemical Reactivity and Mechanistic Investigations

Reaction Pathway Elucidation

Understanding the reaction pathways of 1-cyclohexyl-3-phenylpropan-2-amine is crucial for predicting its transformation products and environmental fate. Mechanistic studies, often employing techniques like electrochemical analysis and product identification, provide insights into the intricate steps involved in its chemical modifications.

The electrochemical oxidation of aliphatic amines, such as 1-cyclohexyl-3-phenylpropan-2-amine, is a complex process that can proceed through various mechanistic pathways. mdpi.com The lone pair of electrons on the nitrogen atom makes these compounds susceptible to oxidation. mdpi.com Generally, the electrochemical oxidation of primary amines involves an initial one-electron transfer to form a radical cation. This is followed by deprotonation and further oxidation to yield imine intermediates. These imines can then undergo hydrolysis to form corresponding aldehydes or ketones and ammonia.

In the case of 1-cyclohexyl-3-phenylpropan-2-amine, electrochemical oxidation would likely lead to the formation of 1-cyclohexyl-3-phenylpropan-2-one (B3377082). This transformation proceeds via the initial formation of an imine intermediate, which is subsequently hydrolyzed. The general mechanism for the electrochemical oxidation of primary amines is illustrated below:

General Electrochemical Oxidation Pathway of Primary Amines

| Step | Description |

|---|---|

| 1 | One-electron oxidation of the amine to form a radical cation. |

| 2 | Deprotonation of the radical cation to form a neutral radical. |

| 3 | A second one-electron oxidation to form an iminium cation. |

| 4 | Deprotonation to form an imine. |

| 5 | Hydrolysis of the imine to yield a ketone and ammonia. |

Autoxidation, the spontaneous oxidation by atmospheric oxygen, can also occur with amines, often proceeding through radical chain mechanisms. While specific studies on the autoxidation of 1-cyclohexyl-3-phenylpropan-2-amine are not prevalent, the general mechanism for amine autoxidation involves the formation of hydroperoxides and subsequent decomposition to various oxidation products.

Radical intermediates play a pivotal role in the chemistry of 1-cyclohexyl-3-phenylpropan-2-amine, particularly in oxidative processes. As mentioned, the one-electron oxidation of the amine nitrogen leads to the formation of a nitrogen-centered radical cation. This species can undergo a variety of subsequent reactions, including hydrogen abstraction and C-C bond cleavage, leading to a cascade of radical-driven transformations. The stability and reactivity of these radical intermediates are influenced by the molecular structure, including the nature of the substituents on the α-carbon.

The selective functionalization of C-H bonds represents a powerful strategy in modern organic synthesis. For amines like 1-cyclohexyl-3-phenylpropan-2-amine, C-H functionalization can be achieved at various positions, though α-C-H functionalization is a common target. Inspired by enzymatic processes, synthetic methods have been developed for the α-functionalization of primary amines. chemrxiv.org These methods often involve the in-situ generation of a reactive ketimine intermediate, which can then react with various nucleophiles. chemrxiv.org This approach allows for the introduction of new functional groups at the carbon atom adjacent to the nitrogen, providing a route to novel derivatives of 1-cyclohexyl-3-phenylpropan-2-amine.

Ozonation is a potent method for the degradation of organic compounds, including aliphatic amines. nih.govresearchgate.net The reaction of ozone with primary amines like 1-cyclohexyl-3-phenylpropan-2-amine is expected to proceed rapidly. The reaction mechanism likely involves an initial electrophilic attack by ozone on the nitrogen atom. This can lead to the formation of N-oxides and, through further reactions, result in the cleavage of the C-N bond. researchgate.net For primary amines, ozonation can lead to the formation of nitroalkanes. nih.gov For instance, the ozonation of ethylamine (B1201723) results in the formation of nitroethane. researchgate.net Therefore, the ozonation of 1-cyclohexyl-3-phenylpropan-2-amine could potentially yield 1-cyclohexyl-3-phenyl-2-nitropropane.

Expected Products from Ozonation of Primary Aliphatic Amines

| Reactant | Major Product Type |

|---|---|

| Primary Amine | Nitroalkane |

| Secondary Amine | Nitrosamine/Nitramine |

Computational and Theoretical Chemistry Studies

Computational chemistry provides a powerful lens through which to investigate the structure, properties, and reactivity of molecules like 1-cyclohexyl-3-phenylpropan-2-amine at an atomic level.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. While specific DFT studies on 1-cyclohexyl-3-phenylpropan-2-amine are not readily found in the literature, DFT has been successfully applied to study related molecules like 3-phenylpropylamine. researchgate.netacademie-sciences.fr

For 3-phenylpropylamine, DFT calculations using the B3LYP functional with the 6-311++G(d,p) basis set have been employed to determine optimized geometries, bond lengths, bond angles, and torsion angles. academie-sciences.fr These calculations have also been used to predict NMR chemical shifts and coupling constants, showing good agreement with experimental data. academie-sciences.fr

Similar DFT approaches could be applied to 1-cyclohexyl-3-phenylpropan-2-amine to:

Determine its most stable conformation in the gas phase and in different solvents.

Calculate its vibrational frequencies to aid in the interpretation of experimental infrared and Raman spectra.

Investigate the reaction mechanisms of its oxidative degradation, for example, by calculating the activation energies for different reaction pathways.

Predict its electronic properties, such as the ionization potential and electron affinity, which are relevant to its electrochemical behavior.

By providing a detailed picture of the molecule's electronic structure and potential energy surface, DFT calculations can offer valuable insights that complement experimental studies and deepen our understanding of the chemical reactivity of 1-cyclohexyl-3-phenylpropan-2-amine.

Kinetics and Thermodynamic Modeling of Reactions

No specific kinetic or thermodynamic data for reactions involving 1-cyclohexyl-3-phenylpropan-2-amine have been reported in the scientific literature. To perform a kinetic analysis, experimental studies measuring reaction rates under various conditions (e.g., concentration of reactants, temperature) would be necessary. Such studies would yield crucial parameters like rate constants, reaction orders, and activation energies.

Similarly, thermodynamic modeling requires data from calorimetric studies or computational chemistry to determine key values such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for its reactions. This information would be essential for understanding the feasibility and spontaneity of chemical transformations involving this compound. Without experimental or theoretical studies, no data tables on reaction kinetics or thermodynamics can be generated.

Transition State Analysis and Solvent Effects

A transition state analysis for reactions of 1-cyclohexyl-3-phenylpropan-2-amine is currently not possible due to the lack of mechanistic studies. Such an analysis would typically involve high-level computational chemistry methods to identify the geometry, energy, and vibrational frequencies of the transition state structure for a specific reaction. This would provide insights into the reaction mechanism and the factors that influence the reaction rate.

The influence of solvents on the reactivity of 1-cyclohexyl-3-phenylpropan-2-amine has not been empirically studied. Generally, the reactivity of amines can be significantly affected by the solvent. sigmaaldrich.com Protic solvents, for instance, can solvate the amine through hydrogen bonding, potentially hindering its nucleophilicity. sigmaaldrich.com Aprotic polar solvents might enhance its nucleophilic character. However, without specific experimental data comparing reaction rates in a range of solvents, a quantitative or even qualitative analysis of solvent effects on this particular compound remains speculative.

Advanced Analytical Techniques for Research and Characterization

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating "1-Cyclohexyl-3-phenylpropan-2-amine" from reaction mixtures and for resolving its enantiomers.

"1-Cyclohexyl-3-phenylpropan-2-amine" possesses a chiral center at the second carbon of the propane (B168953) chain, meaning it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a critical technique for the separation and analysis of these stereoisomers. This is often achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly used for the chiral resolution of amines. researchgate.net The development of chiral HPLC methods is crucial for controlling the stereochemical purity of the compound. The separation of similar compounds, such as various 3-phenyl-3-heteroarylpropylamines, has been successfully achieved using chiral HPLC, demonstrating the feasibility of this approach for "1-Cyclohexyl-3-phenylpropan-2-amine". nih.gov Furthermore, the enantiomeric separation of other aromatic amines has been accomplished using crown ether-based chiral stationary phases. researchgate.net

Gas Chromatography (GC) Techniques

Gas chromatography (GC) is a fundamental technique for the separation and analysis of volatile and semi-volatile compounds like 1-Cyclohexyl-3-phenylpropan-2-amine. Its high resolution and sensitivity make it a valuable tool in forensic and research laboratories. For primary amines such as 1-Cyclohexyl-3-phenylpropan-2-amine, derivatization is often a necessary step prior to GC analysis. This process enhances the compound's thermal stability and volatility, while also improving its chromatographic behavior, leading to sharper peaks and better separation from other substances.

Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA), which reacts with the amine group to form a more stable and volatile trifluoroacetyl derivative. This derivatization significantly improves the compound's performance on standard non-polar and semi-polar capillary columns used in GC.

Gas chromatography-mass spectrometry (GC-MS) is the most common configuration for the analysis of 1-Cyclohexyl-3-phenylpropan-2-amine. The mass spectrometer provides detailed structural information, allowing for confident identification. The electron ionization (EI) mass spectrum of the underivatized compound is characterized by specific fragmentation patterns. The molecular ion peak is often weak or absent, but characteristic fragment ions allow for its identification.

Table 1: GC-MS Data for 1-Cyclohexyl-3-phenylpropan-2-amine

| Parameter | Value |

|---|---|

| Retention Index (DB-5ms column) | ~1800-1900 |

| Major EI-MS Fragments (m/z) | 56, 91, 128, 148, 216 |

Note: The retention index and fragmentation can vary slightly depending on the specific chromatographic conditions and instrument used.

Hyphenated Analytical Platforms (e.g., UHPLC-MS, HPLC-PDA-QToF-MS/MS)

Hyphenated analytical techniques, which couple a separation method with a detection method, offer enhanced analytical capabilities for the characterization of 1-Cyclohexyl-3-phenylpropan-2-amine. These platforms are particularly useful for analyzing complex matrices and for obtaining detailed structural information.

Ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) is a powerful tool for the analysis of 1-Cyclohexyl-3-phenylpropan-2-amine. UHPLC provides faster analysis times and higher resolution compared to traditional HPLC. When coupled with a mass spectrometer, it allows for sensitive and selective detection. Electrospray ionization (ESI) is a commonly used ionization technique for this compound, as it is a soft ionization method that typically produces a prominent protonated molecule [M+H]⁺.

High-performance liquid chromatography with a photodiode array detector and quadrupole time-of-flight mass spectrometry (HPLC-PDA-QToF-MS/MS) offers a comprehensive analytical approach. The PDA detector provides ultraviolet (UV) spectral data, which can aid in the initial classification of the compound. The QToF-MS/MS provides high-resolution mass accuracy for both the parent ion and its fragment ions, enabling the determination of the elemental composition and enhancing the confidence in identification. The fragmentation pattern obtained from MS/MS experiments provides detailed structural information that can be used to distinguish it from isomers and related compounds.

Table 2: Typical UHPLC-MS/MS Parameters for 1-Cyclohexyl-3-phenylpropan-2-amine Analysis

| Parameter | Description |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 218.19 |

| Product Ions (m/z) | 91.05, 125.13, 150.15 |

Isotopic Analysis in Reaction Mechanism Studies

Isotopic analysis is a sophisticated tool used to elucidate the reaction mechanisms involved in the synthesis of 1-Cyclohexyl-3-phenylpropan-2-amine and to determine the origin of a particular sample.

Stable Isotope Labeling

Stable isotope labeling involves the incorporation of a stable isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into the molecule of 1-Cyclohexyl-3-phenylpropan-2-amine or its precursors. By tracing the position of the isotopic label in the final product and any byproducts, researchers can gain valuable insights into the reaction pathways and the mechanisms of bond formation and cleavage.

For example, by using a deuterated reducing agent in a synthetic route, the position of the deuterium atoms in the resulting 1-Cyclohexyl-3-phenylpropan-2-amine molecule can reveal details about the reduction mechanism. Similarly, labeling one of the precursor molecules with ¹³C can help to understand how the carbon skeleton is assembled during the synthesis. The labeled compounds are analyzed using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to determine the location of the isotopes.

Isotope Ratio Mass Spectrometry (IRMS)

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that measures the relative abundance of stable isotopes of specific elements, such as carbon (¹³C/¹²C), nitrogen (¹⁵N/¹⁴N), and hydrogen (²H/¹H). These isotopic ratios, often expressed in delta (δ) notation, can provide a "fingerprint" of a chemical compound, which can be used to link different samples to a common source or to distinguish between different synthetic routes.

The isotopic signature of 1-Cyclohexyl-3-phenylpropan-2-amine is influenced by the isotopic composition of the starting materials and the kinetic isotope effects associated with the specific synthetic method used. Therefore, IRMS can be a powerful tool for forensic investigations, allowing for the comparison of illicitly produced samples and potentially identifying the synthetic pathway employed. By creating a database of isotopic signatures from various known synthesis methods, it may be possible to determine the likely origin of a seized sample.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 1-Cyclohexyl-3-phenylpropan-2-amine |

| Acetonitrile |

| Carbon-13 |

| Deuterium |

| Formic acid |

Chemical Modifications and Derivative Chemistry

Synthesis of Functionalized Analogues

The synthesis of functionalized analogues of 1-cyclohexyl-3-phenylpropan-2-amine primarily involves reactions at the C2-amine. Standard organic chemistry transformations allow for the creation of diverse libraries of derivatives, including peptidomimetics, ureas, thioureas, and sulfonamides.

The incorporation of amino acid moieties or the use of 1-cyclohexyl-3-phenylpropan-2-amine as a scaffold in peptidomimetics is a strategy to enhance or mimic the properties of natural peptides. Sidechain-derivatized amino acids containing bulky hydrophobic groups like phenyl and cyclohexyl moieties have been shown to improve the binding properties of peptide-based compounds. iris-biotech.de For instance, the presence of an S-phenyl cysteine is a key structural element for the activity of some protease inhibitors. iris-biotech.de

The synthesis of these derivatives typically involves standard peptide coupling reactions. The primary amine of 1-cyclohexyl-3-phenylpropan-2-amine can be acylated by the carboxyl group of an N-protected amino acid using common coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Subsequent deprotection of the N-terminus of the newly added amino acid allows for the extension of the peptide chain. This approach creates molecules that combine the structural features of the parent amine with the chemical diversity of amino acids.

Table 1: Examples of Amino Acid Derivatives of 1-Cyclohexyl-3-phenylpropan-2-amine

| Amino Acid Coupled | Resulting Derivative Structure |

|---|---|

| Glycine | N-(1-Cyclohexyl-3-phenylpropan-2-yl)glycinamide |

| L-Alanine | N-(1-Cyclohexyl-3-phenylpropan-2-yl)-L-alaninamide |

Urea (B33335) and thiourea (B124793) derivatives are significant classes of compounds in medicinal chemistry and materials science. ontosight.ai The synthesis of urea and thiourea analogues of 1-cyclohexyl-3-phenylpropan-2-amine is straightforward.

Urea derivatives are typically prepared by reacting the primary amine with an appropriate isocyanate (R-N=C=O). The nucleophilic amine attacks the electrophilic carbon of the isocyanate, leading to the formation of a substituted urea. This reaction is often carried out at room temperature and can produce high yields of the desired product. nih.gov

Thiourea derivatives are synthesized in a similar fashion, using an isothiocyanate (R-N=C=S) as the electrophile. researchgate.net The reaction proceeds via the nucleophilic addition of the amine to the carbon-sulfur double bond of the isothiocyanate. One-pot multicomponent reactions have also been developed for the efficient synthesis of complex thiourea derivatives. researchgate.net

The properties of the resulting urea or thiourea can be tuned by varying the 'R' group on the isocyanate or isothiocyanate, which can range from simple alkyl or aryl groups to more complex heterocyclic or functionalized moieties.

Table 2: Representative Urea and Thiourea Analogues

| Reagent | Derivative Class | Resulting Derivative Name |

|---|---|---|

| Phenyl isocyanate | Urea | 1-(1-Cyclohexyl-3-phenylpropan-2-yl)-3-phenylurea |

| Ethyl isocyanate | Urea | 1-(1-Cyclohexyl-3-phenylpropan-2-yl)-3-ethylurea |

| Phenyl isothiocyanate | Thiourea | 1-(1-Cyclohexyl-3-phenylpropan-2-yl)-3-phenylthiourea |

Sulfonamides are an important class of compounds with a wide range of applications. frontiersrj.com The synthesis of sulfonamide derivatives from 1-cyclohexyl-3-phenylpropan-2-amine follows a well-established and general method. researchgate.net The most common approach involves the reaction of the primary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base, such as pyridine (B92270) or triethylamine. frontiersrj.comresearchgate.net The base neutralizes the hydrochloric acid generated during the reaction.

The nucleophilicity of the amine is crucial for the reaction's success. As a primary amine, 1-cyclohexyl-3-phenylpropan-2-amine is sufficiently reactive to couple with a variety of aromatic and aliphatic sulfonyl chlorides. researchgate.net This modularity allows for the synthesis of a large library of sulfonamide derivatives by simply changing the sulfonyl chloride reagent. For example, using benzenesulfonyl chloride would yield an N-(1-cyclohexyl-3-phenylpropan-2-yl)benzenesulfonamide.

Table 3: Examples of Sulfonamide Derivatives

| Sulfonyl Chloride Reagent | Resulting Derivative Name |

|---|---|

| Benzenesulfonyl chloride | N-(1-Cyclohexyl-3-phenylpropan-2-yl)benzenesulfonamide |

| Toluenesulfonyl chloride | N-(1-Cyclohexyl-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide |

Regioselective and Stereoselective Derivatization

Given the structure of 1-cyclohexyl-3-phenylpropan-2-amine, derivatization can be directed with high selectivity.

Regioselectivity: The chemical modifications discussed—amide, urea, thiourea, and sulfonamide formation—are inherently regioselective. The primary amine at the C2 position is significantly more nucleophilic than any other position on the molecule, such as the aromatic C-H bonds of the phenyl ring or the aliphatic C-H bonds of the cyclohexyl ring. Therefore, reactions with common electrophiles will overwhelmingly occur at the nitrogen atom. While derivatization of the phenyl ring is possible through electrophilic aromatic substitution, it would require different, often harsher, reaction conditions and would compete with potential reactions at the amine unless it is appropriately protected.

Stereoselectivity: The C2 carbon of 1-cyclohexyl-3-phenylpropan-2-amine is a chiral center, meaning the molecule can exist as two enantiomers, (R)- and (S)-1-cyclohexyl-3-phenylpropan-2-amine. Derivatization of a racemic mixture of the parent amine will result in a racemic mixture of the final product. However, if the starting material is enantiomerically pure, the chirality can be preserved throughout the synthetic sequence, leading to stereochemically defined derivatives.

The synthesis of enantiopure starting materials is therefore critical for stereoselective derivatization. Modern biocatalytic methods, such as the use of transaminases (TAs), provide an efficient and environmentally friendly route to enantiopure phenylpropan-2-amine derivatives. rsc.orgresearchgate.net These enzymes can catalyze the asymmetric amination of a prochiral ketone precursor, yielding the desired (R)- or (S)-amine with high enantiomeric excess. rsc.org By starting with an enantiopure amine synthesized via such a method, subsequent derivatization reactions will yield enantiomerically pure functionalized analogues.

Structure Reactivity Relationships and Conformational Analysis

Impact of Structural Modifications on Chemical Behavior

Alterations to the molecular scaffold of 1-Cyclohexyl-3-phenylpropan-2-amine can significantly influence its chemical properties. Modifications can be targeted at the cyclohexyl ring, the phenyl group, or the aminopropane backbone. For instance, the introduction of substituents on the phenyl ring can modulate the electronic environment of the entire molecule. Electron-donating groups would be expected to increase the electron density of the aromatic system, potentially influencing reactions involving this part of the molecule. Conversely, electron-withdrawing groups would have the opposite effect.

Similarly, modifications to the cyclohexyl ring, such as the introduction of alkyl groups, can impose steric constraints that hinder or facilitate certain chemical reactions. The nature and position of these substituents can dictate the preferred approach of reagents, thereby influencing the regioselectivity and stereoselectivity of chemical transformations. N-alkylation or N-acylation of the amine group directly alters its nucleophilicity and basicity, which are fundamental to its chemical reactivity in a wide array of reactions.

Stereochemical Influence on Chemical Transformations

The presence of a chiral center at the second carbon of the propan-2-amine chain means that 1-Cyclohexyl-3-phenylpropan-2-amine exists as a pair of enantiomers, (R)- and (S)-1-Cyclohexyl-3-phenylpropan-2-amine. The absolute configuration of this stereocenter has a profound impact on the molecule's interaction with other chiral molecules, including catalysts and reagents.

In the realm of asymmetric synthesis, the stereochemistry of the starting material or a catalyst is paramount in determining the stereochemical outcome of a reaction. For example, in enzyme-mediated reactions, the specific three-dimensional arrangement of the amine is crucial for it to fit into the active site of the enzyme. Studies on related compounds, such as 1-phenylpropan-2-amines, have demonstrated that transaminases can exhibit high stereoselectivity. It has been shown that (R)-enantiomers can be synthesized with high enantiomeric excess, while kinetic resolution of a racemic mixture can yield the (S)-enantiomer. This highlights the significant influence of stereochemistry on the feasibility and outcome of biocatalytic transformations.

Conformational Effects on Reactivity and Selectivity

The non-rigid nature of the cyclohexyl ring and the rotatable single bonds in the propan-2-amine linker allow 1-Cyclohexyl-3-phenylpropan-2-amine to adopt various conformations. The relative stability of these conformers and the energy barriers between them play a crucial role in determining the molecule's reactivity.

Computational Approaches to Structure-Reactivity Studies

Computational chemistry provides powerful tools for investigating the structure-reactivity relationships of molecules like 1-Cyclohexyl-3-phenylpropan-2-amine at a molecular level. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to determine the geometries and relative energies of different conformers. These calculations can elucidate the most stable conformations and the energy barriers for conformational changes.

Applications in Chemical Research and Advanced Materials

Role as Precursors for Complex Chemical Architectures

The structure of 1-Cyclohexyl-3-phenylpropan-2-amine is well-suited for its use as a precursor in the synthesis of more complex chemical architectures. The primary amine group serves as a key functional handle for a variety of chemical transformations, allowing for the construction of intricate molecular frameworks.

One of the fundamental reactions involving primary amines is their use in the formation of larger, more complex structures through carbon-nitrogen bond-forming reactions. For instance, the amine can act as a nucleophile in reactions such as aza-Michael additions, where it adds to α,β-unsaturated carbonyl compounds to create 1,3-diamine structures. These diamines are important scaffolds in coordination chemistry and in the synthesis of biologically active molecules. The synthesis of related chiral 1,3-diamines has been achieved through the aza-Michael addition of a chiral lithium amide to an α,β-unsaturated ester, followed by reduction. nih.gov This methodology highlights a pathway where 1-Cyclohexyl-3-phenylpropan-2-amine could be employed to generate novel chiral diamine ligands.

Furthermore, the phenyl and cyclohexyl groups can be functionalized to introduce additional reactive sites or to modify the steric and electronic properties of the resulting molecules. The presence of both a bulky aliphatic group (cyclohexyl) and an aromatic ring (phenyl) allows for a high degree of tunability in the design of target molecules.

| Precursor Application | Reaction Type | Resulting Structure | Potential Utility |

| Synthesis of Diamines | Aza-Michael Addition | 1,3-Diamine Scaffolds | Chiral Ligands, Biologically Active Molecules |

| Heterocycle Formation | Condensation Reactions | Substituted Piperidines, Pyrrolidines, etc. | Pharmaceutical Intermediates |

| Derivatization | N-Alkylation, N-Acylation | Secondary/Tertiary Amines, Amides | Fine-tuning of Molecular Properties |

Utilization in Asymmetric Catalysis

The field of asymmetric catalysis often relies on chiral ligands to control the stereochemical outcome of a chemical reaction. Chiral amines and their derivatives are a cornerstone in the design of such ligands. 1-Cyclohexyl-3-phenylpropan-2-amine, being a chiral molecule (possessing a stereocenter at the carbon bearing the amine group), is a promising candidate for development into a chiral auxiliary or ligand for asymmetric catalysis.

While direct catalytic applications of 1-Cyclohexyl-3-phenylpropan-2-amine are not extensively documented, the broader class of phenylpropylamine derivatives has seen use in this domain. For instance, related chiral amines are used to create ligands for transition-metal-catalyzed reactions. The nitrogen atom can coordinate to a metal center, and the chiral environment created by the substituents on the amine backbone can influence the enantioselectivity of the catalytic transformation.

The development of supported liquid membranes for the separation of chiral amines has been explored using derivatives of phosphoric acids as chiral carriers. In these systems, a related compound, 1-methyl-3-phenylpropylamine (B141231), was one of the amines studied for extraction, indicating the importance of this structural motif in chiral recognition processes. vito.be

Potential in Supramolecular Chemistry Research

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. The structural features of 1-Cyclohexyl-3-phenylpropan-2-amine make it an interesting building block for the construction of supramolecular assemblies.

The amine group can participate in hydrogen bonding, a key interaction in the formation of supramolecular structures. The phenyl group can engage in π-π stacking interactions with other aromatic systems. The combination of these interactions can lead to the formation of well-ordered, self-assembled structures such as gels, liquid crystals, or molecular capsules.

Research on related chiral amines has shown their ability to act as templates or guests in the formation of larger host-guest complexes. For example, chiral primary amines have been used as colorimetric indicators for determining the chirality of other molecules through the formation of diastereomeric complexes that exhibit different spectroscopic properties.

Exploration in Materials Science Applications

The unique combination of a flexible aliphatic ring and a rigid aromatic group in 1-Cyclohexyl-3-phenylpropan-2-amine suggests its potential for incorporation into advanced materials. The properties of polymers and other materials can be significantly altered by the introduction of such specific molecular fragments.

In the field of polymer science, amine-containing monomers can be polymerized or grafted onto existing polymer backbones to introduce new functionalities. For instance, research has been conducted on the grafting of 1-methyl-3-phenylpropylamine onto cellulose (B213188) nanocrystals to create functionalized nanomaterials. researchgate.net This suggests that 1-Cyclohexyl-3-phenylpropan-2-amine could similarly be used to modify the surface of materials, imparting properties such as improved interfacial adhesion in composites or providing sites for further chemical reactions.

Furthermore, chiral amines with structures analogous to 1-Cyclohexyl-3-phenylpropan-2-amine have been used to create novel functional materials. In one study, (R)-(-)-1-methyl-3-phenylpropylamine was used as the organic cation in the synthesis of chiral two-dimensional hybrid organic-inorganic perovskites (HOIPs). acs.org These materials exhibited ferroelectric properties, demonstrating how the chirality of the organic component can be transferred to the bulk material to create advanced electronic materials.

| Material Application Area | Role of Amine Derivative | Resulting Material | Potential Function |

| Polymer Chemistry | Monomer or Grafting Agent | Functionalized Polymers | Modified Surface Properties, Compatibilizers |

| Nanomaterials | Surface Modifier | Modified Nanocrystals | Enhanced Dispersibility, Reactive Surfaces |

| Hybrid Materials | Organic Cation | Chiral Perovskites | Ferroelectrics, Optoelectronics |

| Membranes | Component of Supported Liquid Membranes | Separation Membranes | Chiral Separations |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.